4-Bromo-9-phenyl-9h-carbazole
Overview
Description
4-Bromo-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transport ability. This compound is particularly interesting due to its structural properties, which include a bromine atom attached to the phenyl ring and a phenyl group attached to the nitrogen atom of the carbazole moiety .
Mechanism of Action
Target of Action
It’s known that carbazole derivatives are often used in the synthesis of organic light-emitting diodes (oleds) , suggesting that their targets could be related to light emission processes in these devices.
Mode of Action
Given its use in oleds , it can be inferred that it may interact with other components in the device to facilitate light emission
Biochemical Pathways
In the context of oleds, it likely plays a role in the electron transfer processes that lead to light emission .
Result of Action
The result of the action of 4-Bromo-9-phenyl-9h-carbazole is likely related to its role in OLEDs . It may contribute to the light emission properties of these devices.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, in the context of OLEDs, factors such as temperature, humidity, and the presence of other materials in the device could potentially impact its efficacy and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9-phenyl-9H-carbazole typically involves a palladium-catalyzed reaction. One common method includes the reaction of 4-bromoaniline with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like sodium tert-butoxide. The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar palladium-catalyzed cross-coupling reactions, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-9-phenyl-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole moiety can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-9-phenyl-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
4-Bromo-9-phenyl-9H-carbazole can be compared with other similar compounds, such as:
9-Phenyl-9H-carbazole: Lacks the bromine atom, which can affect its reactivity and applications.
4-Nitro-9-phenyl-9H-carbazole: Contains a nitro group instead of a bromine atom, leading to different chemical properties and reactivity.
2-Bromo-9-phenyl-9H-carbazole:
These comparisons highlight the unique properties of this compound, particularly its bromine substitution, which can significantly impact its chemical behavior and applications.
Properties
IUPAC Name |
4-bromo-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLJKISFWSJGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097884-37-1 | |
Record name | 4-Bromo-9-phenyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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